molecular formula C18H18Cl2N2O3S B2709881 N-(3,5-dichlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 325977-96-6

N-(3,5-dichlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2709881
CAS RN: 325977-96-6
M. Wt: 413.31
InChI Key: ADIUBMSWWVZDBW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely show the benzamide group attached to the 3,5-dichlorophenyl group at the nitrogen atom. The piperidin-1-ylsulfonyl group would be attached to the benzamide group at the 4-position of the benzene ring .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The compound could also undergo electrophilic aromatic substitution reactions at the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .

Scientific Research Applications

Molecular Interaction Studies

N-(3,5-dichlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide has been studied for its molecular interactions with cannabinoid receptors. Shim et al. (2002) explored the molecule's conformational analysis and developed unified pharmacophore models for cannabinoid receptor ligands, indicating its potential in understanding receptor-ligand interactions (Shim et al., 2002).

Dopamine Receptor Affinity Studies

Leopoldo et al. (2002) conducted research on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, closely related to N-(3,5-dichlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide, to investigate their affinity for dopamine receptors. This research contributes to understanding the structural features that could lead to receptor affinity, particularly in the context of central nervous system disorders (Leopoldo et al., 2002).

Anti-Acetylcholinesterase Activity

A study by Sugimoto et al. (1990) on related 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share structural similarities with N-(3,5-dichlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide, demonstrated significant anti-acetylcholinesterase activity. This highlights the potential of such compounds in the development of treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).

Structural and Theoretical Studies

The structural, optical, and theoretical aspects of compounds similar to N-(3,5-dichlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide have been studied by Karthik et al. (2021). They focused on understanding the conformation, electronic parameters, and intermolecular interactions of these molecules, providing insights into their physicochemical properties (Karthik et al., 2021).

Pharmacokinetic Characterization and Metastasis Effects

Research by Wang et al. (2011) involved the synthesis and pharmacokinetic characterization of analogs of N-(3,5-dichlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide. This research is significant for understanding the drug-like properties and potential therapeutic applications of such compounds in the treatment of diseases like cancer (Wang et al., 2011).

Synthesis and Potential Neurological Applications

Studies on the synthesis of novel heterocyclic carboxamides, which are structurally related to N-(3,5-dichlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide, have been conducted with an aim to develop potential antipsychotic agents. This line of research, as explored by Norman et al. (1996), is crucial for the development of new therapeutic options for neurological disorders (Norman et al., 1996).

Future Directions

The future research directions for this compound could involve exploring its potential biological activity, given the presence of the benzamide and piperidine groups which are common in many bioactive compounds .

properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3S/c19-14-10-15(20)12-16(11-14)21-18(23)13-4-6-17(7-5-13)26(24,25)22-8-2-1-3-9-22/h4-7,10-12H,1-3,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIUBMSWWVZDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide

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